2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Description
Molecular Structure and Isomers
The molecular structure of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is characterized by a five-membered thiazolone ring fused with a 4-fluorophenylamino substituent at the 2-position. The compound possesses the molecular formula C9H7FN2OS with a molecular weight of 210.228 daltons. The structural representation can be described through its SMILES notation as N1=C(SCC1=O)Nc1ccc(F)cc1, while the canonical SMILES is expressed as O=C1CSC(=N1)Nc1ccc(cc1)F.
The compound belongs to the broader class of thiazolone derivatives, which are known to exist in multiple isomeric forms. Thiazolones generally exhibit three primary structural isomers: 2-thiazolone with the carbonyl positioned between nitrogen and sulfur atoms, 4-thiazolone with the carbonyl adjacent to nitrogen but not sulfur, and 5-thiazolone with the carbonyl adjacent to sulfur but not nitrogen. The specific compound under investigation falls into the 4-thiazolone category, where the carbonyl group is positioned at the 4-position of the thiazole ring, creating a 4(5H)-thiazolone structure.
The molecular geometry is further influenced by the presence of the 4-fluorophenylamino group, which introduces additional conformational possibilities due to rotation around the carbon-nitrogen bond connecting the thiazole ring to the phenyl system. The fluorine substitution at the para position of the phenyl ring significantly affects the electronic distribution throughout the molecule, influencing both the reactivity and the physical properties of the compound. The InChI representation of the molecule is InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13), providing a standardized description of its connectivity.
Physical Properties
The physical properties of this compound have been experimentally determined and provide crucial insights into the compound's behavior under various conditions. The density of the compound is recorded as 1.45 grams per cubic centimeter, indicating a relatively dense molecular structure compared to many organic compounds. This elevated density can be attributed to the presence of both sulfur and fluorine atoms, which contribute significantly to the overall molecular mass within a compact framework.
The boiling point of the compound has been determined to be 318.3 degrees Celsius at 760 millimeters of mercury pressure. This relatively high boiling point suggests strong intermolecular interactions, likely arising from hydrogen bonding capabilities of the amino group and the polar nature of the thiazolone ring system. The elevated boiling point also indicates the compound's thermal stability under standard atmospheric conditions, making it suitable for various synthetic applications that require elevated temperatures.
Safety considerations for handling are reflected in the flash point measurement of 146.3 degrees Celsius. This relatively high flash point classifies the compound as having moderate flammability risk under standard laboratory conditions. The solubility characteristics of the compound vary significantly depending on the solvent system employed, with polar aprotic solvents generally providing better dissolution compared to non-polar alternatives, as observed in related thiazole derivatives.
| Property | Value | Units | Reference Conditions |
|---|---|---|---|
| Density | 1.45 | g/cm³ | Standard temperature and pressure |
| Boiling Point | 318.3 | °C | 760 mmHg pressure |
| Flash Point | 146.3 | °C | Standard atmospheric conditions |
| Molecular Weight | 210.228 | g/mol | Calculated from molecular formula |
Spectroscopic Characteristics
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through both proton and carbon-13 analyses. Carbon-13 Nuclear Magnetic Resonance data for related 4-fluorophenyl thiazole derivatives indicates characteristic chemical shifts that reflect the electronic environment of different carbon atoms within the molecular framework. The carbonyl carbon typically appears in the downfield region around 168-170 parts per million, while aromatic carbons of the fluorophenyl group exhibit signals between 126-150 parts per million range.
The presence of the fluorine atom significantly influences the Nuclear Magnetic Resonance spectroscopic profile through both direct and indirect effects. Fluorine-19 Nuclear Magnetic Resonance spectroscopy would be expected to show a single sharp signal corresponding to the para-fluorine substituent, with potential coupling patterns to nearby protons depending on the measurement conditions. The thiazole ring carbons demonstrate characteristic chemical shift patterns, with the carbon bearing the amino substituent typically appearing at lower field values due to the electron-withdrawing nature of the nitrogen atom.
Infrared spectroscopy reveals distinctive absorption bands that are characteristic of the functional groups present in the molecule. The carbonyl stretch of the thiazolone ring typically appears in the region of 1650-1700 wavenumbers, while nitrogen-hydrogen stretching vibrations from the amino group are observed in the 3200-3500 wavenumber range. The aromatic carbon-carbon stretching vibrations and carbon-fluorine stretching modes contribute additional characteristic peaks in their respective regions of the infrared spectrum.
Mass spectrometry fragmentation patterns provide valuable structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular structure. Characteristic fragmentation pathways likely involve loss of the fluorophenyl moiety or rupture of the thiazolone ring system, generating diagnostic fragment ions that confirm the proposed molecular structure.
Theoretical Computational Analysis
Theoretical computational studies of this compound provide insights into the electronic structure and molecular orbital characteristics that govern its chemical behavior. Density Functional Theory calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's reactivity patterns and electronic transitions. The fluorine substitution significantly influences the electron density distribution throughout the molecular framework, creating regions of enhanced electrophilicity and nucleophilicity that dictate reaction pathways.
The molecular orbital analysis indicates that the thiazolone ring system serves as an electron-deficient center, while the amino group acts as an electron-donating substituent. This electronic polarization creates opportunities for various chemical transformations, including electrophilic aromatic substitution reactions and nucleophilic attack at the carbonyl carbon. The para-fluorine substitution on the phenyl ring further modulates these electronic effects through its strong electron-withdrawing inductive effect.
Computational modeling of the three-dimensional molecular geometry reveals preferred conformational arrangements that minimize steric hindrance while maximizing favorable electronic interactions. The rotation barrier around the carbon-nitrogen bond connecting the thiazole ring to the fluorophenyl group influences the compound's conformational flexibility and potential binding interactions with biological targets. These calculations also predict the dipole moment and polarizability values that affect the compound's solubility characteristics and intermolecular interactions.
Electrostatic potential mapping demonstrates the distribution of positive and negative charges across the molecular surface, identifying regions most likely to participate in hydrogen bonding and other non-covalent interactions. The carbonyl oxygen carries significant negative charge density, making it a favorable site for hydrogen bond acceptance, while the amino hydrogen atoms exhibit positive character suitable for hydrogen bond donation. These computational insights correlate well with the observed physical properties and spectroscopic characteristics of the compound.
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBIJUYBGHHPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)F)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358182 | |
| Record name | 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21262-73-7 | |
| Record name | 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)amino]-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, also known by its CAS number 21262-73-7, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This compound's structure includes a fluorophenyl group attached to an amino-thiazole moiety, which plays a crucial role in its biological interactions.
- Molecular Formula : C9H7FN2OS
- Molecular Weight : 210.23 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing thiazole rings exhibit various biological activities, including antitumor effects. The presence of the fluorine atom in this compound is hypothesized to enhance its interaction with biological targets due to increased lipophilicity and altered electronic properties.
Antitumor Activity
Several studies have explored the antitumor potential of thiazole derivatives. The following table summarizes key findings related to the cytotoxic effects of similar compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole | L1210 (murine leukemia) | 0.79 | Induces apoptosis via caspase activation |
| 2-(4-fluorophenyl)-1,3-thiazol-4(5H)-one | HeLa (human cervix) | Not specified | Potentially disrupts cellular proliferation |
| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Caco2 (colorectal) | <10 | Induces cell cycle arrest and apoptosis |
The cytotoxic effects of thiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. This process typically involves:
- Caspase Activation : Many thiazole compounds activate caspase pathways leading to programmed cell death.
- Mitochondrial Dysfunction : Compounds may trigger the release of cytochrome c from mitochondria, further promoting apoptotic pathways.
Case Studies
A notable study conducted on a series of thiazole derivatives demonstrated significant antileukemic activity. The study synthesized various compounds and evaluated their effects on murine leukemia cells (L1210), revealing that certain derivatives exhibited IC50 values as low as 0.79 μM, indicating potent cytotoxicity against these cancer cells .
Another investigation into the structure-activity relationship (SAR) of thiazole compounds highlighted that modifications on the phenyl ring significantly influenced their biological activity. Specifically, the introduction of electron-withdrawing groups like fluorine enhanced cytotoxicity compared to unsubstituted analogs .
Scientific Research Applications
Medicinal Chemistry
2-[(4-Fluorophenyl)amino]-1,3-thiazol-4(5H)-one has been explored for its potential therapeutic applications due to its structural similarity to known bioactive compounds. It has been investigated for:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives can exhibit significant antibacterial and antifungal properties. The presence of the fluorophenyl group may enhance the lipophilicity and biological activity of the compound .
Anticancer Research
Research has shown that thiazole derivatives can act as potential anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its role in cancer therapy development:
- Mechanism of Action : It is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation, although detailed mechanisms remain under investigation .
Neuropharmacology
Recent studies have indicated that compounds similar to this compound may influence neurotransmitter systems:
- Potential Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives could provide neuroprotection in models of neurodegenerative diseases, possibly through antioxidant mechanisms .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its biological activity against various pathogens affecting crops:
- Fungicidal Properties : Preliminary studies suggest efficacy against fungal pathogens, which could lead to its application in agricultural pest management strategies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B (2023) | Anticancer Activity | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study C (2024) | Neuroprotection | Indicated potential to reduce oxidative stress in neuronal cultures exposed to neurotoxins. |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 6h) enhance reactivity but may reduce solubility .
- Bulkier substituents (e.g., benzodioxol in 5s) improve kinase inhibition (DYRK1A IC50 = 33 nM) .
- Fluorine placement : 4-Fluorophenyl analogs show moderate activity, while 3-fluorophenyl derivatives (e.g., compound 33 in ) exhibit lower potency.
Physicochemical and Crystallographic Insights
- Molecular Weight : Ranges from 224.23 (target compound) to 388.41 (5k), influencing bioavailability .
- Crystallography : Isostructural chloro/fluoro derivatives (e.g., compounds 4 and 5 in ) share similar conformations, suggesting predictable binding modes despite halogen differences.
- LogP and H-Bonding: Thiazol-2-yl amino analogs (e.g., compound 34) exhibit favorable logP (~7.84) for membrane permeability .
Preparation Methods
Synthesis via Chlorination and Amination of Rhodanine Derivatives
A prominent method involves the chlorination of rhodanine derivatives followed by nucleophilic substitution with primary amines such as 4-fluoroaniline:
- Starting material: Rhodanine derivative (compound 2).
- Chlorination: Treatment with phosphorus oxychloride (POCl3) under fusion conditions yields 4-chloro-5-(4-fluorobenzylidene)thiazol-2(5H)-thione (compound 9).
- Amination: The chlorine atom at the 4-position is displaced by nucleophilic attack of 4-fluoroaniline under reflux in DMF, producing 5-(4-fluorobenzylidene)-4-[(4-fluorophenyl)amino]thiazol-2(5H)-thione (compound 10), a close analog of the target compound.
- Further transformations include alkylation and decarboxylation steps to modify substituents at other positions of the thiazole ring.
This method is supported by elemental analysis and spectral data confirming the structure of the products.
Knoevenagel Condensation for 5-Ene-4-Thiazolidinones
The Knoevenagel condensation is a key protocol for synthesizing 5-ene-4-thiazolidinones, which are structurally related to the target compound:
- Reaction of the thiazolidinone core with aldehydes or ketones in the presence of catalysts such as piperidine, ammonium acetate, or sodium acetate.
- The methylene group at the C5 position of the thiazolidinone acts as a nucleophile attacking the electrophilic carbonyl carbon of the aldehyde.
- The reaction can be performed in various solvents (ethanol, toluene, DMF) and conditions including microwave-assisted synthesis for enhanced efficiency.
- This method allows for the introduction of various aryl groups, including fluorophenyl substituents, at the 5-position of the thiazolidinone ring.
This approach is versatile and widely used for synthesizing fluorine-substituted thiazolidinones, providing a route to 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one derivatives.
One-Pot Multicomponent Reactions (MCRs)
One-pot three-component reactions are efficient for synthesizing 2-substituted-4-thiazolidinones:
- Components: Primary amine (e.g., 4-fluoroaniline), oxo-compound (aldehyde or ketone), and a thiolic agent (such as thioglycolic acid).
- Conditions: Extended heating with dehydrating agents, acylation agents, or microwave irradiation.
- Mechanism: Simultaneous formation of the thiazolidinone ring and substitution at the 2-position.
- Advantages: High atom economy, simplified purification, and potential for structural diversity.
These MCRs have been adapted for fluorine-containing substrates, enabling the synthesis of this compound and related compounds.
Alkylation and Decarboxylation Strategies
Additional functionalization of the thiazole ring can be achieved by alkylation of precursor compounds followed by decarboxylation:
- Example: Alkylation of compound 2 with monochloroacetic acid in DMF under reflux yields a thioacetic acid derivative.
- Subsequent decarboxylation by warming with aqueous potassium carbonate produces methylthio-substituted thiazolones.
- This strategy allows modification at the sulfur atom and the 2-position, which can be tailored to introduce fluorophenylamino groups.
Such transformations have been confirmed by FT-IR and elemental analyses.
Summary Table of Preparation Methods
Detailed Research Findings
- The chlorination-then-amination approach provides a selective route to 4-substituted thiazolones with fluorophenylamino groups, confirmed by spectral data including FT-IR and elemental analysis.
- Knoevenagel condensation is a robust and widely applicable method, with numerous variations in catalysts and solvents allowing fine-tuning of reaction conditions to optimize yields and selectivity for fluorinated thiazolidinones.
- One-pot multicomponent reactions offer synthetic efficiency and structural diversity, enabling rapid access to fluorine-substituted thiazole derivatives without isolating intermediates.
- Alkylation followed by decarboxylation is useful for modifying the sulfur substituent, which can influence biological activity and physicochemical properties.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (MAS) significantly enhances reaction efficiency. In one protocol, (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one was reacted with 1-(4-fluorophenyl)piperazine under microwave irradiation (150 W, 120°C, 30 min), achieving a 72% yield . Key factors include solvent choice (e.g., DMF for solubility), base selection (e.g., K₂CO₃), and temperature control to minimize side reactions.
- Data Comparison :
| Method | Yield (%) | Time (h) | Conditions | Source |
|---|---|---|---|---|
| Conventional | 50–60 | 6–8 | Reflux, THF | |
| Microwave | 72 | 0.5 | 120°C, DMF |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- FT-IR and FT-Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolone ring, N–H bend at ~1550 cm⁻¹) .
- NMR : ¹H NMR can confirm aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.1–7.4 ppm) and thiazole ring protons (δ 6.8–7.0 ppm) .
- DFT Calculations : Compare experimental spectra with simulated vibrational frequencies and electronic transitions (e.g., HOMO-LUMO gaps) to validate geometry .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of thiazol-4(5H)-one derivatives?
- Methodology :
- Dose-Response Studies : Use standardized assays (e.g., elevated plus maze for anxiolytic activity) with varying concentrations to establish dose dependency .
- Kinetic Analysis : Measure IC₅₀ values for enzyme inhibition (e.g., DYRK1A kinase assays) and correlate with structural analogs to identify pharmacophores .
- Statistical Validation : Apply ANOVA or non-parametric tests to address variability in biological replicates. For example, compound 5k showed significant DYRK1A inhibition (IC₅₀ = 1.2 µM) with minimal off-target effects .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., clathrin TD or kinase active sites). For instance, Pitstop® 2 analogs showed binding affinity to clathrin TD with ΔG = −9.2 kcal/mol .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective synthesis. Evidence shows that microwave synthesis reduces racemization risks compared to thermal methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
